molecular formula C11H14ClN3O4S B5201723 1-(4-CHLORO-2-NITROPHENYL)-4-METHANESULFONYLPIPERAZINE

1-(4-CHLORO-2-NITROPHENYL)-4-METHANESULFONYLPIPERAZINE

Cat. No.: B5201723
M. Wt: 319.77 g/mol
InChI Key: ACUVKAHEKMVRGV-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-nitrophenyl)-4-methanesulfonylpiperazine is a chemical compound known for its unique structure and properties It consists of a piperazine ring substituted with a 4-chloro-2-nitrophenyl group and a methanesulfonyl group

Preparation Methods

The synthesis of 1-(4-Chloro-2-nitrophenyl)-4-methanesulfonylpiperazine typically involves a multi-step process. One common synthetic route includes the following steps:

    Nitration: The starting material, 4-chlorophenyl, undergoes nitration to introduce the nitro group, forming 4-chloro-2-nitrophenyl.

    Piperazine Substitution: The 4-chloro-2-nitrophenyl compound is then reacted with piperazine under controlled conditions to form 1-(4-chloro-2-nitrophenyl)piperazine.

    Methanesulfonylation: Finally, the piperazine derivative is treated with methanesulfonyl chloride to introduce the methanesulfonyl group, resulting in the formation of this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(4-Chloro-2-nitrophenyl)-4-methanesulfonylpiperazine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Chloro-2-nitrophenyl)-4-methanesulfonylpiperazine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-nitrophenyl)-4-methanesulfonylpiperazine involves its interaction with specific molecular targets and pathways. The nitro and chloro groups play a crucial role in its reactivity and interactions with biological molecules. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

1-(4-Chloro-2-nitrophenyl)-4-methanesulfonylpiperazine can be compared with similar compounds, such as:

    4-Chloro-2-nitrophenol: Shares the 4-chloro-2-nitrophenyl group but lacks the piperazine and methanesulfonyl groups.

    4-Chloro-3-nitrophenol: Similar structure but with the nitro group in a different position.

    4-Nitrophenol: Lacks the chloro and piperazine groups.

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-chloro-2-nitrophenyl)-4-methylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O4S/c1-20(18,19)14-6-4-13(5-7-14)10-3-2-9(12)8-11(10)15(16)17/h2-3,8H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACUVKAHEKMVRGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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